molecular formula C16H11ClS B14475200 4-Chloro-5-phenyl-1-benzothiepine CAS No. 66769-01-5

4-Chloro-5-phenyl-1-benzothiepine

Cat. No.: B14475200
CAS No.: 66769-01-5
M. Wt: 270.8 g/mol
InChI Key: ZJMOZECCDKJXJZ-UHFFFAOYSA-N
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Description

4-Chloro-5-phenyl-1-benzothiepine is a chemical compound belonging to the benzothiepine class. This compound features a benzene ring fused with a thiepine ring, which is a seven-membered ring containing one sulfur atom. The presence of a chlorine atom at the fourth position and a phenyl group at the fifth position of the benzothiepine ring system gives this compound its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-phenyl-1-benzothiepine typically involves the intramolecular Friedel-Crafts reaction. This reaction is initiated by the alkylation of p-bromothiophenol with ethyl bromide, followed by cyclization to form the benzothiepine ring . The reaction conditions often require the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow chemistry can enhance the efficiency and yield of the production process. This method allows for better control over reaction conditions and reduces the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-phenyl-1-benzothiepine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiepine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the phenyl group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dechlorinated or modified phenyl derivatives.

    Substitution: Formation of substituted benzothiepine derivatives.

Scientific Research Applications

4-Chloro-5-phenyl-1-benzothiepine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-5-phenyl-1-benzothiepine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may interact with gamma-aminobutyric acid (GABA) receptors in the central nervous system, influencing neuronal excitability and producing sedative or anxiolytic effects .

Comparison with Similar Compounds

    1-Benzothiepine: Lacks the chlorine and phenyl substituents, resulting in different chemical and biological properties.

    5-Phenyl-1-benzothiepine: Similar structure but without the chlorine atom, leading to variations in reactivity and applications.

    4-Chloro-1-benzothiepine:

Uniqueness: 4-Chloro-5-phenyl-1-benzothiepine is unique due to the presence of both chlorine and phenyl substituents, which confer distinct chemical reactivity and biological activity. These substituents enhance its potential as a versatile compound in various fields of research and industry.

Properties

CAS No.

66769-01-5

Molecular Formula

C16H11ClS

Molecular Weight

270.8 g/mol

IUPAC Name

4-chloro-5-phenyl-1-benzothiepine

InChI

InChI=1S/C16H11ClS/c17-14-10-11-18-15-9-5-4-8-13(15)16(14)12-6-2-1-3-7-12/h1-11H

InChI Key

ZJMOZECCDKJXJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CSC3=CC=CC=C32)Cl

Origin of Product

United States

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